3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a fluorophenyl group, and a methylpyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the Methylpyrazolyl Group: The methylpyrazolyl group can be attached through alkylation reactions, where the pyrazole ring is alkylated using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., reflux, inert atmosphere).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole
- 3-[(4-Bromophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole
- 3-[(4-Methylphenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole
Uniqueness
3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-20-10-12(9-17-20)4-7-15-18-14(19-21-15)8-11-2-5-13(16)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNJRGBKHTKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC2=NC(=NO2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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